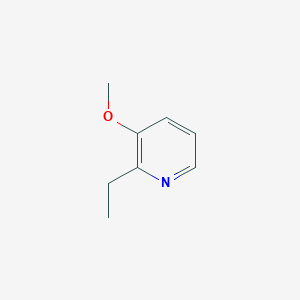

2-Ethyl-3-methoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-7-8(10-2)5-4-6-9-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMRBTQVUWKUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Ethyl 3 Methoxypyridine

Historical and Contemporary Approaches to Pyridine (B92270) Ring Synthesis Relevant to 2-Ethyl-3-methoxypyridine Precursors

The construction of the pyridine ring itself has been the subject of extensive research for over a century. numberanalytics.com Several classical methods, though often characterized by harsh conditions and low yields, have laid the groundwork for modern synthetic approaches. wikipedia.orgrsc.org These historical syntheses are often multi-component reactions that build the pyridine core from acyclic precursors. thieme-connect.com

Hantzsch Pyridine Synthesis: Developed by Arthur Hantzsch in 1881, this method involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or its salt. wikipedia.orgijnrd.org The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine. wikipedia.orgorganic-chemistry.org While versatile, the classical Hantzsch synthesis can suffer from long reaction times and the need for harsh oxidizing agents. wikipedia.orgrsc.org Modern modifications have focused on greener solvents and catalysts to improve efficiency and environmental impact. wikipedia.org

Chichibabin Pyridine Synthesis: First reported by Aleksei Chichibabin in 1924, this synthesis involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.orgwikipedia.org It is a significant industrial method, particularly for producing simpler alkylated pyridines from inexpensive starting materials. wikipedia.orgthieme.de However, it often results in low yields and a mixture of products. wikipedia.orgthieme.de

Guareschi-Thorpe Condensation: This method provides access to substituted 2-pyridones through the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia. drugfuture.comnih.gov It can be a one-pot, three-component reaction and has been adapted for more environmentally friendly conditions using aqueous media. nih.govrsc.org

Bohlmann-Rahtz Pyridine Synthesis: This two-step process involves the condensation of an enamine with an ethynyl (B1212043) ketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine. wikipedia.orgjk-sci.com Recent advancements have focused on developing one-pot modifications and using catalysts to lower the reaction temperature. organic-chemistry.orgthieme-connect.com

Kröhnke Pyridine Synthesis: This method utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines. wikipedia.orgdrugfuture.com It is particularly well-suited for combinatorial chemistry due to the potential for varying three points of substitution. acs.org

These foundational methods provide the basis for creating a variety of substituted pyridine precursors that can then be further modified to yield the target compound, this compound.

| Pyridine Synthesis Method | Key Reactants | Typical Product Type |

| Hantzsch Synthesis | β-ketoester, aldehyde, ammonia | Dihydropyridines, subsequently oxidized to pyridines wikipedia.orgchemtube3d.com |

| Chichibabin Synthesis | Aldehydes, ketones, α,β-unsaturated carbonyls, ammonia | Alkyl-substituted pyridines wikipedia.orgchemistnotes.com |

| Guareschi-Thorpe Condensation | Cyanoacetic ester, β-dicarbonyl compound, ammonia | Substituted 2-pyridones drugfuture.comnih.gov |

| Bohlmann-Rahtz Synthesis | Enamine, ethynyl ketone | 2,3,6-trisubstituted pyridines wikipedia.orgjk-sci.com |

| Kröhnke Synthesis | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl | Highly functionalized pyridines wikipedia.orgdrugfuture.com |

Targeted Synthesis of this compound

The direct synthesis of this compound requires methods that allow for the specific placement of the ethyl and methoxy (B1213986) groups at the C2 and C3 positions, respectively. This can be achieved through the construction of the pyridine ring with the desired substituents already in place or by the functionalization of a pre-formed pyridine scaffold.

Condensation Reactions and Cyclization Pathways

Many pyridine syntheses rely on condensation and cyclization reactions of acyclic precursors. For this compound, this would involve starting materials that already contain the ethyl and methoxy functionalities or precursors that can be easily converted to them. For instance, a variation of the Bohlmann-Rahtz synthesis could potentially be employed using an appropriately substituted enamine and an ethynyl ketone. wikipedia.orgthieme-connect.com Similarly, transition-metal-catalyzed cyclization reactions, such as the [2+2+2] cycloaddition of nitriles and alkynes, offer a modern and often more efficient route to substituted pyridines. numberanalytics.comresearchgate.net

Alkylation and Alkoxylation of Pyridine Scaffolds

An alternative to de novo ring synthesis is the functionalization of a pre-existing pyridine ring. This approach is common in organic synthesis and can be a more direct route to the desired product. thieme-connect.com

A plausible strategy for synthesizing this compound would start with a suitable hydroxypyridine precursor, such as 2-ethyl-3-hydroxypyridine. The hydroxyl group can then be converted to a methoxy group via an alkoxylation reaction. This typically involves deprotonation of the hydroxyl group with a base, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate.

The synthesis of the 2-ethyl-3-hydroxypyridine precursor itself could be accomplished through various means, including the cyclization of appropriate acyclic precursors or the functionalization of a different pyridine derivative.

Multi-Component Reactions for Substituted Pyridines

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, thereby reducing waste and simplifying synthetic procedures. bohrium.comtandfonline.com Several MCRs have been developed for the synthesis of substituted pyridines. rsc.orgrsc.org For example, a one-pot synthesis of highly substituted pyridines can be achieved through the reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base. rsc.org While a direct MCR for this compound is not explicitly detailed in the provided context, the principles of MCRs could be applied to design a convergent synthesis. This might involve the careful selection of starting materials that would lead to the desired substitution pattern after cyclization and aromatization.

Functionalization and Derivatization of this compound

Once this compound is synthesized, it can undergo further reactions to introduce additional functional groups. The reactivity of the pyridine ring is influenced by the electron-donating nature of the ethyl and methoxy substituents.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally electron-deficient and therefore less reactive towards electrophilic aromatic substitution than benzene. numberanalytics.com However, the presence of electron-donating groups like ethyl and methoxy can activate the ring towards these reactions. The directing effects of the existing substituents will determine the position of a new incoming electrophile.

The methoxy group at the 3-position is a strong activating group and an ortho-, para-director. The ethyl group at the 2-position is a weak activating group and also an ortho-, para-director. In the case of this compound, the positions available for electrophilic attack are C4, C5, and C6. The directing effects of the methoxy and ethyl groups would likely favor substitution at the C4 and C6 positions. The precise outcome would depend on the specific electrophile and reaction conditions.

It is also possible to enhance the reactivity of the pyridine ring towards electrophilic substitution by first converting it to the corresponding pyridine N-oxide. wikipedia.org The N-oxide is more susceptible to electrophilic attack, and the oxygen atom can be subsequently removed. wikipedia.org

Nucleophilic Substitution Reactions on the Pyridine Ring System

Nucleophilic aromatic substitution (SNAr) is a foundational strategy for the synthesis of substituted pyridines, including precursors to this compound. This approach typically involves the displacement of a leaving group, such as a halogen, from the pyridine ring by a nucleophile. The introduction of a methoxy group onto a pyridine ring is often accomplished by reacting a halopyridine with sodium methoxide (B1231860). acs.orgacs.org

For instance, the synthesis of 4-methoxypyridine (B45360) can be achieved through the nucleophilic substitution of 4-chloropyridine (B1293800) hydrochloride with sodium methoxide. acs.org A similar principle can be applied to synthesize 3-methoxypyridine (B1141550) derivatives. The preparation of the western portion of certain methoxypyridine analogs has been initiated through the SNAr of 2,6-dibromo-3-aminopyridine with sodium methoxide, yielding 6-bromo-2-methoxy-3-aminopyridine. acs.org

While a direct single-step synthesis of this compound via SNAr might be complex, this strategy is crucial for creating key intermediates. A plausible multi-step route could involve the synthesis of a 2-ethyl-3-halopyridine, which would then undergo nucleophilic substitution with a methoxide source to yield the final product. The reactivity of the pyridine ring to nucleophilic attack is influenced by the position of the substituents and the leaving group.

Table 1: Examples of Nucleophilic Substitution for Methoxypyridine Synthesis

| Starting Material | Reagent | Product | Reference |

| 4-Chloropyridine hydrochloride | Sodium Methoxide | 4-Methoxypyridine | acs.org |

| 2,6-Dibromo-3-aminopyridine | Sodium Methoxide | 6-Bromo-2-methoxy-3-aminopyridine | acs.org |

| 2-Chloro-5-methylpyridine | (multi-step) | 2-Chloro-5-iodo-3-methoxypyridine | chim.it |

Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed C-H Alkenylation)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering versatile routes to substituted pyridines. researchgate.net Palladium-catalyzed reactions, in particular, have been extensively developed for the functionalization of pyridine rings.

A notable strategy is the direct C-H alkenylation of pyridines. Research has demonstrated the palladium-catalyzed dehydrogenative Heck reaction on pyridines with simple alkenes, promoted by mono-N-protected amino acid (MPAA) ligands, to yield C3-alkenylated products. escholarship.org This type of C-H functionalization avoids the need for pre-functionalizing the pyridine ring with a halide or organometallic species.

Another relevant approach is the Sonogashira cross-coupling reaction. For example, 2-bromo-3-methylpyridine (B184072) can be coupled with a terminal alkyne. The resulting 2-ethynyl-3-methylpyridine (B1282358) can then be reduced, such as through catalytic hydrogenation, to yield 2-ethyl-3-methylpyridine. This two-step sequence showcases how cross-coupling followed by a simple functional group modification can lead to the desired product.

Suzuki-Miyaura coupling is another widely used method. A halopyridine, such as 2-chloro-3-methoxypyridine, can be coupled with an organoboron reagent (e.g., an ethylboronic acid derivative) in the presence of a palladium catalyst to form the target molecule. nih.gov The efficiency of these reactions often depends on the choice of catalyst, ligands, and reaction conditions. nih.govrsc.org

Table 2: Overview of Relevant Metal-Catalyzed Reactions

| Reaction Type | Substrates | Catalyst/Ligand Example | Product Type | Reference |

| C-H Alkenylation | Pyridines, Alkenes | Pd(OAc)₂, MPAA Ligand | C3-Alkenylated Pyridines | escholarship.org |

| Sonogashira Coupling | 2-Bromo-3-methylpyridine, Terminal Alkyne | Palladium Catalyst | 2-Alkynyl Pyridine | rsc.org |

| Suzuki Coupling | 2-Chloro-3-methoxypyridine, Boronic Acids | Palladium Catalyst, SPhos | 2-Aryl/Alkyl Pyridine | nih.gov |

| C-H Arylation | Pyridines, Aryl Halides | Pd(OAc)₂, Bipy-6-OH Ligand | C3-Arylated Pyridines | escholarship.org |

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful regioselective strategy for functionalizing aromatic rings. researchgate.net The method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. researchgate.netrsc.org The resulting aryllithium intermediate can then react with an electrophile to introduce a new substituent.

The methoxy group (–OCH₃) is recognized as a potent DMG. chim.itresearchgate.net In the context of synthesizing this compound, the starting material would be 3-methoxypyridine. The methoxy group at the C3 position directs the lithiation specifically to the C2 position. This is due to the coordination between the Lewis basic oxygen of the methoxy group and the Lewis acidic lithium of the alkyllithium reagent (e.g., n-butyllithium). researchgate.net This interaction forms a stable intermediate that ensures high regioselectivity. chim.it

Once the C2-lithiated 3-methoxypyridine intermediate is formed, it can be quenched with an appropriate ethylating electrophile, such as iodoethane (B44018) or diethyl sulfate, to install the ethyl group at the 2-position. The choice of the organolithium base and reaction conditions, such as temperature, is critical to prevent side reactions and ensure high yields. chim.it For instance, using hindered bases like lithium tetramethylpiperidide (LTMP) or mixed metal-bases can influence the site of metalation. acs.orgacs.org

This strategy offers a direct and highly controlled method for introducing substituents at the position ortho to the methoxy group, making it a highly effective approach for the synthesis of this compound.

Stereoselective Synthesis and Chiral Analog Production

While this compound itself is an achiral molecule, the development of synthetic methods to produce chiral analogs is of significant interest, particularly for applications in pharmaceuticals and materials science. chim.it The synthesis of chiral pyridine derivatives can be challenging due to the coordinating nature of the pyridine nitrogen, which can interfere with catalytic systems. chim.it However, several strategies have been developed to overcome this issue.

One major approach is the catalytic asymmetric reduction of prochiral pyridyl ketones, olefins, or imines. For example, the asymmetric hydrogenation of an alkenyl pyridine using a chiral rhodium or ruthenium catalyst can produce a chiral ethyl- or substituted ethyl- side chain with high enantioselectivity. chim.it Similarly, the reduction of a 2-acetyl-3-methoxypyridine with a chiral reducing agent could yield a chiral 2-(1-hydroxyethyl)-3-methoxypyridine analog.

Asymmetric C-H functionalization provides another route. Chiral catalysts can direct the enantioselective alkylation or arylation at a specific position on the pyridine ring or a side chain. chim.itacs.org For example, direct asymmetric alkylation of 2-alkylpyridines using chiral lithium amides as noncovalent auxiliaries has been reported to generate chiral pyridines with high enantiomeric ratios. escholarship.org

The production of chiral analogs can also be achieved through the use of chiral building blocks . A synthetic route could start from an enantiomerically pure precursor that is then used to construct the pyridine ring or is attached to it. For instance, asymmetric routes to pyridines bearing a highly functionalized 2-alkyl substituent have been developed via the ring-opening of aziridines derived from chiral amino alcohols. researchgate.netresearchgate.net

These methods provide a toolbox for accessing a wide range of enantioenriched pyridine-containing molecules, enabling the exploration of the structure-activity relationships of chiral analogs of this compound. chim.it

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For 2-Ethyl-3-methoxypyridine (C₈H₁₁NO), the molecular ion peak (M⁺˙) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (137.18 g/mol ).

Under electron ionization (EI), the high-energy electrons bombard the molecule, causing not only ionization but also fragmentation. The fragmentation process is not random; it follows predictable chemical pathways that result in the formation of stable cations and neutral radical species. The energy imparted by ionization typically leads to the decomposition of the molecular ion into smaller, charged fragments. uni-saarland.de This fragmentation is highly dependent on the ion's structure and internal energy. uni-saarland.de

The fragmentation of this compound is expected to be dominated by cleavages adjacent to the pyridine (B92270) ring and within the substituent groups. Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): Alpha-cleavage of the C-C bond in the ethyl group can lead to the loss of a methyl radical, producing a stable cation at [M-15]⁺.

Loss of an ethyl radical (•C₂H₅): Cleavage of the bond between the ethyl group and the pyridine ring is a common pathway for alkyl-substituted aromatics, resulting in a prominent peak at [M-29]⁺.

Loss of formaldehyde (B43269) (CH₂O): Rearrangement and cleavage of the methoxy (B1213986) group can lead to the elimination of a neutral formaldehyde molecule, yielding a fragment at [M-30]⁺.

Loss of a methoxy radical (•OCH₃): Direct cleavage of the C-O bond results in the loss of a methoxy radical, producing a fragment ion at [M-31]⁺. This type of fragmentation is common for methoxy-substituted aromatic compounds. vulcanchem.com

The relative abundance of these fragments provides a characteristic "fingerprint" that can be used for structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Neutral Loss | Mass of Neutral Loss (Da) |

|---|---|---|---|

| 137 | [C₈H₁₁NO]⁺˙ (Molecular Ion) | - | - |

| 122 | [M - CH₃]⁺ | •CH₃ | 15 |

| 108 | [M - C₂H₅]⁺ | •C₂H₅ | 29 |

| 107 | [M - CH₂O]⁺ | CH₂O | 30 |

| 106 | [M - OCH₃]⁺ | •OCH₃ | 31 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of valence electrons to higher energy orbitals. msu.edu For organic molecules, the absorbing groups are known as chromophores. In this compound, the pyridine ring acts as the primary chromophore. The ethyl and methoxy groups function as auxochromes, which modify the absorption wavelength (λmax) and intensity of the chromophore.

The electronic spectrum of this compound is expected to show absorption bands corresponding to two main types of electronic transitions:

π → π* (pi to pi-star) transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic pyridine ring. These are typically high-intensity absorptions.

n → π* (n to pi-star) transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to a π* anti-bonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths.

Studies on related methoxypyridine derivatives confirm that these compounds exhibit characteristic UV absorptions. For instance, a study of 2-chloro-6-methoxypyridine-4-carboxylic acid in ethanol (B145695) revealed electronic transitions that were analyzed using theoretical calculations. tandfonline.com Another study on different methoxypyridine derivatives recorded UV-visible absorption spectra in chloroform. researchgate.net Research on a manganese (II) complex with 4-iodo-pyridine-2-carboxylic acid identified a major absorption peak at 281 nm, attributed to a combination of π → π* and n → π* transitions. researchgate.net The exact position of λmax for this compound would be influenced by solvent polarity and the electronic effects of the substituents.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Spectral Region | Relative Intensity |

|---|---|---|---|

| π → π* | π (Pyridine Ring) → π* (Pyridine Ring) | 200-280 nm | High |

| n → π* | n (Nitrogen/Oxygen) → π* (Pyridine Ring) | >270 nm | Low |

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is an experimental science that allows for the unambiguous determination of the atomic and molecular structure of a crystalline compound. nist.gov The technique works by irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density within the crystal, from which a three-dimensional model of the molecule can be constructed. google.com

As of now, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the structures of numerous other substituted pyridine derivatives have been successfully determined using this method, demonstrating its applicability to this class of compounds. iucr.orgjyu.firsc.org

If a suitable single crystal of this compound were to be analyzed, X-ray crystallography would provide precise data on its solid-state conformation. This includes:

Bond Lengths: The exact distances between bonded atoms (e.g., C-C, C-N, C-O).

Bond Angles: The angles formed by three connected atoms, defining the geometry around each atom.

Torsional Angles: The dihedral angles that describe the conformation of the ethyl and methoxy substituents relative to the plane of the pyridine ring.

Crystal Packing: The arrangement of molecules within the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the solid-state structure.

This technique remains the definitive method for elucidating the detailed three-dimensional architecture of molecules in the solid state. nist.govgoogle.com

Table 3: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths and angles of the repeating unit that forms the crystal. |

| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. |

| Bond Angles (°) | The angle between two adjacent bonds. |

| Torsional Angles (°) | The angle between planes defined by sets of three atoms, describing molecular conformation. |

| Intermolecular Interactions | Non-covalent forces (e.g., hydrogen bonds, van der Waals forces) between adjacent molecules in the crystal. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.govmostwiedzy.pl A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy state. nih.gov

For 2-Ethyl-3-methoxypyridine, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would yield the optimized molecular geometry. nih.goviosrjournals.org This process provides precise theoretical values for bond lengths, bond angles, and dihedral angles. Although experimental data from techniques like X-ray crystallography for this specific molecule are not available for direct comparison, DFT calculations for similar pyridine (B92270) and pyrimidine (B1678525) derivatives have shown good agreement with experimental parameters. iosrjournals.orgresearchgate.netresearchgate.net The results of such a calculation would be presented in a detailed table.

Table 1: Illustrative Format for Calculated Geometrical Parameters of this compound

| Parameter | Atom Connection | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | ||

| C2-C3 | Value | |

| C3-O | Value | |

| N1-C2 | Value | |

| C2-C(ethyl) | Value | |

| Bond Angles (°) | ||

| N1-C2-C3 | Value | |

| C2-C3-O | Value | |

| C3-O-C(methyl) | Value | |

| Dihedral Angles (°) | ||

| C6-N1-C2-C3 | Value | |

| N1-C2-C(ethyl)-C(ethyl) | Value |

Note: The values in this table are placeholders and represent the type of data that would be generated from a DFT geometry optimization.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. ymerdigital.comschrodinger.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. schrodinger.comedu.krd A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small energy gap indicates that a molecule is more reactive. edu.krd For this compound, DFT calculations would provide the energies of these orbitals and the resulting energy gap, offering insights into its stability and potential for participating in chemical reactions.

Table 2: Illustrative Format for Calculated FMO Properties of this compound

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

Note: The values in this table are placeholders and represent the type of data that would be generated from an FMO analysis.

A Molecular Electrostatic Potential (MEP) surface map is a visual tool used to predict the reactive sites of a molecule. researchgate.netdeeporigin.comuni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent regions of varying potential: red typically indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. researchgate.netwolfram.com Green and yellow represent regions of intermediate or neutral potential. researchgate.net

For this compound, an MEP analysis would likely show a region of negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons, identifying it as a primary site for electrophilic attack or hydrogen bonding. researchgate.net The oxygen atom of the methoxy (B1213986) group would also exhibit negative potential. Regions of positive potential (blue) would likely be located around the hydrogen atoms.

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, UV-Vis)

Computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. researchgate.netscielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These calculated shifts for this compound could be correlated with experimental data to aid in the assignment of signals in the measured spectra.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules. nih.gov This calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scielo.org.za These theoretical predictions help in interpreting experimental UV-Vis spectra by identifying the nature of the electronic transitions (e.g., π→π*). researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govresearchgate.netmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations could be used to study the conformational flexibility of the ethyl and methoxy groups. These simulations would reveal the preferred orientations (conformers) of these side chains and the energy barriers between different conformations. Furthermore, by simulating multiple molecules in a virtual box, MD can provide insights into intermolecular interactions, predicting how molecules of this compound would arrange themselves in a liquid or solid state. nih.gov

Non-Linear Optical (NLO) Properties and Related Theoretical Studies

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. ias.ac.inrsc.org These materials are important for applications in photonics and optoelectronics. ymerdigital.comias.ac.in Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β, γ). nih.govdtic.mil

The first hyperpolarizability (β) is a key indicator of a molecule's potential for second-order NLO applications. researchgate.net For pyridine derivatives, NLO properties are often associated with intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. ymerdigital.com Theoretical calculations for this compound would involve using DFT to compute the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) to assess its potential as an NLO material. researchgate.netresearchgate.net Studies on similar heterocyclic compounds often use a reference material like urea (B33335) for comparison. nih.gov

Reaction Mechanisms and Chemical Reactivity Studies

Oxidation Pathways and Mechanisms of Alkyl and Alkoxy Pyridines

While specific oxidation studies on 2-Ethyl-3-methoxypyridine are not extensively documented, the oxidation pathways can be inferred from studies on analogous alkyl and alkoxy pyridines. Oxidation can target the pyridine (B92270) nitrogen, the alkyl side chain, or the aromatic ring itself.

N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom can be oxidized to form an N-oxide. This is a common reaction for pyridines, typically achieved using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). For alkoxy-substituted pyridines, N-oxidation can influence the reactivity of other substituents on the ring. For instance, the oxidation of 2-chloro-4-fluoropyridine (B1362352) to its N-oxide significantly lowers the mobility of the substituent in the 4-position, directing subsequent nucleophilic substitution to the 2-position.

Side-Chain Oxidation: The ethyl group at the C-2 position is susceptible to oxidation. Studies on the vapor-phase oxidation of 2-methyl-5-ethylpyridine on modified vanadium oxide catalysts show that alkyl groups can be converted into acetyl and carboxyl groups, or undergo oxidative ammonolysis to form cyanopyridines. The interaction between the basic pyridine and acidic sites on the catalyst surface increases the reactivity of substituents at the 2-position. More conventional laboratory oxidants, such as hypervalent iodine reagents (e.g., o-iodylbenzoic acid, IBX), are also known to oxidize alkyl substituents on pyridine rings to the corresponding ketones.

Ring Oxidation (Dearomatization): Direct oxidation of the electron-deficient pyridine ring is challenging due to its aromatic stability. However, the ring can be made susceptible to oxidation through a dearomatization strategy. For example, 2-substituted pyridines, including alkoxy derivatives, can undergo a reversible cycloaddition reaction with potent dienophiles like N-methyl-1,2,4-triazoline-3,5-dione (MTAD). The resulting dearomatized dihydropyridine (B1217469) intermediate can then readily undergo standard olefin oxidation reactions, such as dihydroxylation or epoxidation.

Reduction Reactions and Associated Mechanisms

The reduction of the pyridine ring in this compound can lead to various dihydropyridine or piperidine (B6355638) derivatives, depending on the reagents and reaction conditions.

Dissolving Metal Reductions: The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source, is a classic method for the partial reduction of aromatic rings. While not widely applied to simple pyridines due to complications, this method can be used for electron-deficient pyridines. The proposed mechanism involves the addition of two electrons to form a dianion, which can then be protonated and alkylated. An alternative, ammonia-free method involves using sodium/naphthalene in THF. These methods typically transform substituted pyridines into functionalized dihydropyridines.

Hydride Reductions: The pyridine ring is generally resistant to simple hydride reagents like sodium borohydride (B1222165) (NaBH₄). However, activation of the pyridine ring, for instance by N-alkylation to form a pyridinium (B92312) salt, renders it susceptible to hydride attack. The reduction of N-alkylpyridinium salts can yield dihydropyridine derivatives. A very mild and selective method for the reduction of N-heteroarenes involves the use of amine boranes, which can produce a variety of N-substituted 1,4- and 1,2-dihydropyridines. The Fowler Reduction, using NaBH₄ on activated pyridines, is another established method, though it can sometimes result in low selectivity.

The general mechanism for these reductions involves the formal addition of a hydride (H⁻) to the electron-deficient ring, breaking the aromaticity. Subsequent protonation or further reduction steps then lead to the final product.

Acid-Base Chemistry and Protonation Equilibria

The lone pair of electrons on the nitrogen atom of this compound imparts basic properties, allowing it to act as a proton acceptor. The basicity, quantified by the pKa of its conjugate acid, is influenced by the electronic effects of the substituents.

| Compound | pKa of Conjugate Acid |

|---|---|

| Pyridine | 5.25 |

| 2-Methylpyridine | 5.97 |

| 2-Ethylpyridine (B127773) | 5.89 |

| 3-Methoxypyridine (B1141550) | 4.88 |

| 2-Methoxypyridine (B126380) | 3.28 |

Data sourced from various compilations.

The electron-donating ethyl group at C-2 would be expected to increase basicity relative to pyridine, similar to 2-methylpyridine. However, the 3-methoxy group is base-weakening. Therefore, the pKa of this compound is expected to be lower than that of 2-ethylpyridine but likely close to that of 3-methoxypyridine. Protonation occurs exclusively at the ring nitrogen atom.

Radical Reactions Involving this compound and Analogs

The pyridine ring can participate in radical reactions, particularly when activated. The classic Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (electron-deficient) heteroaromatic compound. For this compound, this reaction would likely proceed with protonation at the nitrogen, followed by radical attack at an electron-deficient carbon position.

A more modern approach involves the generation of pyridyl radicals from halopyridines using photoredox catalysis. These radicals can then add to olefins to form new C-C bonds. While this requires a halogenated precursor, it demonstrates the ability of the pyridine ring to be functionalized via a radical intermediate.

Furthermore, N-alkoxypyridinium salts, which can be considered analogs of activated pyridines, are exceptionally reactive towards radicals. Studies have shown the efficient monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from various sources. The reaction proceeds under neutral conditions via a radical chain mechanism, demonstrating the high reactivity of these activated pyridine derivatives as radical traps. This suggests that a derivative of this compound, such as its N-methoxy salt, would be a highly effective substrate for radical alkylation reactions.

| Radical Source | Pyridinium Salt | Product | Yield (%) |

|---|---|---|---|

| Cyclohexene | N-Methoxylepidinium | 4-Cyclohexyllepidine | High |

| 1-Hexene | N-Methoxylepidinium | 4-Hexyllepidine | Good |

| Cyclohexyl iodide | N-Methoxyquinaldinium | 4-Cyclohexylquinaldine | 28 |

Data from a study on radical chain monoalkylation of pyridines.

Cycloaddition and Rearrangement Reactions

Cycloaddition Reactions: The pyridine ring can participate in cycloaddition reactions, although its aromaticity often makes this energetically unfavorable compared to carbocyclic analogs. It can act as a diene or a dienophile in Diels-Alder reactions, particularly in inverse-electron-demand scenarios where the pyridine is the diene component reacting with an electron-rich dienophile. Such reactions are more commonly employed in the synthesis of highly substituted pyridines rather than as a reaction of a pre-formed pyridine like this compound. The pyridine ring can also participate in [3+2] cycloadditions with 1,3-dipoles, another powerful tool for constructing heterocyclic systems.

Rearrangement Reactions: Alkoxypyridines, particularly 2-alkoxypyridines, are known to undergo characteristic rearrangement reactions. A notable transformation is the O-to-N alkyl migration, converting a 2-alkoxypyridine into an N-alkyl-2-pyridone. This rearrangement can be induced thermally under flash vacuum pyrolysis (FVP) conditions or catalyzed by various reagents.

For example, iridium(I) complexes have been shown to catalyze the O-to-N migration in 2-alkoxypyridines bearing a secondary alkyl group on the oxygen atom. This transformation proceeds via C-O bond cleavage. Similarly, lithium iodide has been reported to promote the O- to N-alkyl migration of 2-alkoxy and 2-benzyloxypyridines under solvent-free conditions.

Furthermore, the N-oxide derivatives of alkoxypyridines can also undergo thermal rearrangement. Studies on 2-methoxypyridine N-oxides show they rearrange to 1-methoxypyridin-2-ones. Given its structure, it is plausible that a derivative of this compound, specifically a 2-alkoxy analog, could undergo similar rearrangements to form N-alkylated pyridone structures, which are important motifs in medicinal chemistry.

Enzymatic Transformations and Biocatalysis

Microbial Degradation Pathways of Pyridine (B92270) Derivatives

Pyridine and its substituted derivatives are common in industrial applications and, as a result, are environmental pollutants. semanticscholar.orgoup.com Numerous microorganisms, particularly bacteria, have evolved pathways to degrade these heterocyclic aromatic compounds, using them as sources of carbon and nitrogen. nih.gov The microbial degradation of pyridines can proceed through several distinct mechanisms, which are broadly categorized into pathways involving initial hydroxylation and those involving initial reduction followed by ring cleavage. asm.org

In many bacteria, the degradation process begins with the enzymatic hydroxylation of the pyridine ring. nih.gov For example, some pathways converge on the formation of 2,5-dihydroxypyridine, which is then cleaved to enter central metabolism via the maleamate (B1239421) pathway. portlandpress.com In other cases, such as with Arthrobacter sp. strain 68b, a different strategy is employed for unsubstituted pyridine. This bacterium utilizes a two-component flavin-dependent monooxygenase system that directly cleaves the aromatic ring without a prior hydroxylation step. semanticscholar.orgasm.org The degradation cascade consists of four enzymatic steps, ultimately yielding succinic acid, a compound that can enter the Krebs cycle. semanticscholar.orgasm.org

The specific substituents on the pyridine ring significantly influence the rate and pathway of degradation. ias.ac.in Studies have shown that the transformation rate of pyridine derivatives depends on the nature of these substituents, with pyridine carboxylic acids and hydroxypyridines generally being degraded more readily than alkylpyridines or halogenated pyridines. ias.ac.in The degradation of alkylpyridines like 2-ethylpyridine (B127773) has been observed in organisms such as Arthrobacter sp., which can utilize it as a growth substrate. nih.gov The metabolic pathway in this organism leads to the accumulation of intermediates like pyruvate (B1213749) and succinic semialdehyde, suggesting a complete breakdown of the molecule. nih.gov

Enzyme-Catalyzed Functionalization of Alkyl Pyridines (e.g., Ethyl Group Oxidation)

Enzymes offer a highly selective and efficient means of functionalizing otherwise inert C-H bonds, a task that is challenging for traditional organic chemistry. acs.org For alkylpyridines, enzymes can catalyze the oxidation of either the pyridine ring or the alkyl side chain, with the regioselectivity often depending on the position of the substituent and the specific enzyme system involved. nih.gov

The oxidation of the ethyl group is a key potential transformation for a compound like 2-ethyl-3-methoxypyridine. Research on various alkylpyridines has demonstrated the feasibility of such reactions. Unspecific peroxygenases (UPOs), such as the one from Agrocybe aegerita (rAaeUPO), have proven effective in hydroxylating alkylpyridines. nih.gov For instance, this enzyme can convert 2-ethylpyridine and 3-ethylpyridine (B110496) into their corresponding chiral alcohols with high enantioselectivity (>99% ee for the (R)-enantiomer), alongside the formation of the corresponding ketone from further oxidation. nih.gov

Similarly, the soil bacterium Pseudomonas putida UV4, which contains a toluene (B28343) dioxygenase (TDO) enzyme, exhibits distinct regioselectivity based on the substituent's position. nih.gov This organism hydroxylates 3-alkylpyridines on the alkyl side chain, whereas 4-alkylpyridines are hydroxylated on the pyridine ring. 2-Alkylpyridines, such as 2-ethylpyridine, can undergo both ring and side-chain hydroxylation. nih.gov Fungi like Beauveria bassiana can also transform 2-ethylpyridine into optically active 2-(1-hydroxyethyl)pyridine. semanticscholar.org

The table below summarizes the biocatalytic oxidation of various ethylpyridines by the rAaeUPO peroxygenase, highlighting the enzyme's ability to selectively functionalize the ethyl side chain.

| Substrate | Enzyme System | Major Products | Isolated Yield | Enantiomeric Excess (ee) | Reference |

| 3-Ethylpyridine | rAaeUPO-PaDa-I-H | (R)-1-(3-Pyridyl)ethanol, 1-(3-Pyridyl)ethanone | 35% (alcohol), 50% (ketone) | >99% | nih.gov |

| 2-Ethylpyridine | rAaeUPO-PaDa-I-H | (R)-1-(2-Pyridyl)ethanol, 2-Ethylpyridine N-oxide | 19% (alcohol), 16% (N-oxide) | >99% | nih.gov |

| 2-Methoxy-5-methylpyridine | rAaeUPO-PaDa-I-H | (2-Methoxy-5-pyridyl)methanol, 2-Methoxy-5-pyridinecarboxaldehyde | 31% (alcohol), 47% (aldehyde) | N/A | nih.gov |

Table generated from data in Preparative‐Scale Biocatalytic Oxygenation of N‐Heterocycles with a Lyophilized Peroxygenase Catalyst. nih.gov

Biotransformation of this compound Precursors and Analogs

While direct studies on the biotransformation of this compound are not extensively documented, significant insights can be gained by examining the metabolism of its precursors and structural analogs. The metabolic fate of this compound in a biological system would likely involve transformations of its three key features: the 2-ethyl group, the 3-methoxy group, and the pyridine ring itself.

Precursors and Alkylpyridine Analogs: A plausible precursor to this compound is 2-ethyl-3-hydroxypyridine. The enzymatic O-methylation of hydroxypyridines is a known biotransformation. Enzymes like catechol-O-methyltransferase can methylate hydroxyl groups on aromatic rings, suggesting a potential biological route to the methoxy- form. scispace.comhelsinki.fi

The metabolism of alkylpyridine analogs provides strong predictive models. As discussed previously, microorganisms can oxidize the ethyl group of 2-ethylpyridine to form 2-(1-hydroxyethyl)pyridine or oxidize the ring to produce compounds like 6-ethyl-2(1H)-pyridone. semanticscholar.org An Arthrobacter species that degrades α-picoline (2-methylpyridine) is also capable of utilizing 2-ethylpyridine as a growth substrate, breaking it down into central metabolites. nih.gov

Methoxypyridine Analogs: The methoxy (B1213986) group is also a target for enzymatic transformation. O-demethylation is a common metabolic pathway for methoxy-substituted aromatic compounds, often mediated by cytochrome P450 monooxygenases in mammals and some microorganisms. oup.comnih.govacs.org This reaction would convert this compound back to 2-ethyl-3-hydroxypyridine. Studies on complex molecules containing a methoxypyridine moiety have identified O-demethylation as a major metabolic pathway in rats. nih.gov In some cases, minor pathways can also include hydroxylation of the alkyl chain. doi.org The degradation of the herbicide Fluroxypyr in soil also proceeds through intermediates that include pyridinol and methoxypyridine metabolites. envipath.org

Enzymatic Synthesis of Optically Active Pyridine Derivatives

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of biocatalytic methods for producing optically active molecules. uni-graz.at Enzymes, with their inherent stereoselectivity, are ideal catalysts for creating chiral building blocks from pyridine derivatives. uni-greifswald.de

Several enzymatic strategies have been successfully employed:

Kinetic Resolution: This classic approach uses an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate and the product. Lipases are commonly used for this purpose. For instance, Candida antarctica lipase (B570770) can catalyze the enantioselective acetylation of racemic 1-(2-pyridyl)ethanols, yielding the (R)-acetate and the unreacted (S)-alcohol with excellent enantiomeric purity. nih.gov

Asymmetric Reduction: Ketoreductases (KREDs), a class of alcohol dehydrogenases (ADHs), are widely used for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. uni-greifswald.de This method has been applied on an industrial scale for the synthesis of various active pharmaceutical ingredients. acs.org

Chemoenzymatic Cascades: Combining chemical synthesis with biocatalysis can create highly efficient and selective routes to complex chiral molecules. One such approach for producing stereo-defined piperidines (the saturated form of pyridines) involves a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into chiral products. doi.org

Enzyme-Catalyzed Carbene Transfer: Novel biocatalytic methods continue to be developed. Engineered myoglobin (B1173299) variants have been used to catalyze the cyclopropanation of olefins with ethyl α-diazopyruvate. This method was successfully applied to synthesize a 2-pyridyl cyclopropane (B1198618) derivative with high diastereoselectivity and enantiomeric excess, creating a valuable chiral building block. asm.org

The table below outlines some of these enzymatic approaches for generating optically active pyridine-containing compounds.

| Enzymatic Strategy | Enzyme Class | Substrate Type | Product Type | Key Feature | Reference |

| Kinetic Resolution | Lipase | Racemic 1-(2-Pyridyl)ethanols | (R)-Acetate and (S)-Alcohol | High enantiomeric purity of both product and remaining substrate. | nih.gov |

| Asymmetric Dearomatization | Amine Oxidase / Ene-Imine Reductase | N-Substituted Tetrahydropyridines | Chiral 3- and 3,4-disubstituted Piperidines | One-pot cascade for precise stereochemical control. | doi.org |

| Asymmetric Cyclopropanation | Engineered Myoglobin | Styrene and Ethyl α-diazopyruvate | Chiral Pyruvate-containing Cyclopropanes | Access to novel chiral 2-pyridyl cyclopropanes. | asm.org |

Table summarizing various biocatalytic strategies for synthesizing chiral pyridine derivatives.

Molecular Interactions and Mechanistic Biological Investigations

Binding Affinity and Ligand-Receptor Interactions (In Vitro Studies)

While direct, extensive in vitro binding affinity data for 2-Ethyl-3-methoxypyridine against a wide range of receptors is not broadly documented, studies on related methoxypyridine-containing molecules provide significant insights into their capacity for molecular recognition. The methoxypyridine scaffold is often explored in medicinal chemistry as a bioisostere or replacement for other aromatic rings to optimize ligand-receptor interactions.

For instance, in the development of novel gamma-secretase modulators, a 3-methoxypyridine (B1141550) derivative demonstrated a nearly three-fold improvement in inhibitory activity (IC50 value of 60 nM) compared to its parent compound, indicating a favorable interaction within the enzyme's binding site. nih.gov This suggests that the methoxy (B1213986) group and the pyridine (B92270) nitrogen contribute effectively to the binding affinity. nih.gov The incorporation of a methoxypyridine B-ring in these modulators was identified as a promising strategy based on both activity and improved solubility. nih.gov Furthermore, studies on PI3K/mTOR dual inhibitors have utilized the 2-methoxypyridin-3-yl moiety as a key fragment for binding to the affinity pocket of the enzyme. nih.govmdpi.com

The binding of such compounds is often driven by a combination of forces. The pyridine ring can participate in various non-covalent interactions, while the methoxy group can act as a hydrogen bond acceptor. In vivo pharmacokinetic analyses of some methoxypyridine-derived modulators show high volume of distribution (Vss), suggesting that the binding of these compounds is more biased toward tissue proteins than plasma proteins. nih.gov The mechanism by which methoxypyridine derivatives exert their effects often involves their ability to interact with biological targets like enzymes or receptors, where they may act as inhibitors or modulators. evitachem.com

Modulation of Biochemical Pathways (e.g., antioxidant mechanisms, radical scavenging)

The antioxidant potential of pyridine derivatives is heavily influenced by the nature of their substituents. The well-studied 3-hydroxypyridine (B118123) compounds, such as Emoxipine, are known for their significant antioxidant effects. These effects are largely attributed to the hydrogen-donating ability of the phenolic hydroxyl group, which can readily scavenge free radicals, and their ability to chelate metal ions that catalyze oxidative reactions. nih.gov

In contrast, replacing the hydroxyl group with a methoxy group, as in this compound, fundamentally alters the primary antioxidant mechanism. The methoxy group lacks the readily donatable hydrogen atom of a hydroxyl group, thus diminishing its capacity for direct radical scavenging via hydrogen atom transfer (HAT). Research comparing the antioxidant properties of different pyridine substituents highlights this difference. For example, 3-hydroxypyridine is noted to quench singlet oxygen about 100 times faster than 3-methoxypyridine, a difference attributed to the hydrogen bonding capabilities of the hydroxyl group. While some studies on compounds like 3-Hydroxy-4-methoxypyridine-2-carboxylic acid mention potential antioxidant properties, this is likely influenced by the presence of the remaining hydroxyl group. lookchem.com

While direct radical scavenging is reduced, methoxypyridine derivatives can still influence biochemical pathways through other means. They may interact with the active sites of enzymes involved in oxidative stress, such as tyrosinase, as seen in derivatives of kojic acid conjugated to aminopyridine. rsc.org However, the primary mechanism of action for antioxidant effects seen in 3-hydroxypyridines—direct radical scavenging and chelation—is not a prominent feature of their 3-methoxy counterparts. nih.gov

Table 1: Comparative Antioxidant Mechanisms

| Feature | 3-Hydroxypyridine Derivatives | 3-Methoxypyridine Derivatives |

|---|---|---|

| Primary Mechanism | Hydrogen Atom Transfer (HAT), Metal Chelation | Primarily through enzyme modulation |

| Radical Scavenging | High capacity due to phenolic -OH group. | Low direct scavenging capacity. |

| Singlet Oxygen Quenching | Significantly faster due to H-bonding. | Significantly slower than hydroxy analogue. |

| Metal Ion Interaction | Strong chelation, inhibiting Fenton-like reactions. | Weak interaction, no significant chelation. |

Chelation Studies with Metal Ions

The ability of a molecule to chelate metal ions is highly dependent on the presence and spatial arrangement of donor atoms. The 3-hydroxypyridinone (HOPO) class of compounds, which exist in tautomeric equilibrium with 3-hydroxypyridines, are renowned for their potent iron-chelating properties. kcl.ac.uk This efficacy stems from the bidentate coordination of a metal ion by the deprotonated 3-hydroxy group and the 4-keto group, forming stable five-membered rings. kcl.ac.uklibretexts.org This chelation is a key aspect of their therapeutic use in iron overload conditions. kcl.ac.uk

When the 3-hydroxy group is replaced by a 3-methoxy group, the molecule's ability to act as a strong chelating agent in the same manner is effectively eliminated. The methoxy group's oxygen is a much weaker Lewis base than the alkoxide of the deprotonated hydroxyl group, and the absence of the acidic proton prevents the formation of the highly stable chelate ring structure characteristic of hydroxypyridinones. kcl.ac.uk

While strong chelation is not expected, the pyridine nitrogen and the ether oxygen of the methoxy group in this compound could potentially coordinate with metal ions. However, such interactions would be significantly weaker than the true chelation exhibited by hydroxypyridinones and would likely involve monodentate or weakly bidentate coordination, which is insufficient to effectively sequester metal ions like Fe(III) from biological systems. researchgate.net Studies on ligands used for metal separation confirm that chelating agents typically require two or more donor atoms to form a stable ring structure with the metal ion. libretexts.orgshivajichk.ac.in The primary interaction of this compound with metal ions, if any, would be through coordination rather than strong chelation.

Table 2: Comparison of Metal Interaction Capabilities

| Compound Class | Key Functional Groups | Interaction Type | Resulting Complex Stability |

|---|---|---|---|

| 3-Hydroxypyridinones | 3-hydroxyl, 4-keto | Bidentate Chelation kcl.ac.uk | High (Stable 5-membered ring) libretexts.org |

| 3-Methoxypyridines | 3-methoxy, Pyridine N | Coordination | Low (No stable chelate ring) |

Interaction with Nucleic Acids (e.g., DNA, RNA)

Research has demonstrated that the 2-methoxypyridine (B126380) moiety can serve as a structural mimic for nucleobases, enabling it to interact directly with nucleic acids. nih.gov Specifically, 2-methoxypyridine has been evaluated as a cationic mimic of thymidine (B127349) for its potential to form a non-natural Watson-Crick base pair with adenine. nih.gov

In these in vitro studies, a 2-methoxypyridine nucleobase (P) was incorporated into both DNA and peptide nucleic acid (PNA) strands. nih.gov NMR structural analysis confirmed that at an acidic pH of 4.3, the protonated 2-methoxypyridine base successfully formed the intended P-A base pair. nih.gov This demonstrates that the pyridine nitrogen, when protonated, can act as a hydrogen bond donor, mimicking the N3-H of thymidine.

However, this molecular recognition comes at a cost to the stability of the nucleic acid duplex. The introduction of the 2-methoxypyridine nucleobase resulted in a significant decrease in the thermal melting temperature (Tm), indicating a less stable structure compared to the natural DNA-DNA or PNA-DNA duplexes. nih.gov

Table 3: Impact of 2-Methoxypyridine (P) on Duplex Thermal Stability (Tm)

| Duplex Type | Modification | pH | ΔTm (°C) | Reference |

|---|---|---|---|---|

| DNA-DNA | Single P-A pair | 4.3 | ~ -10 | nih.gov |

| PNA-DNA | Single P-A pair | Neutral to acidic | ~ -20 | nih.gov |

This destabilization suggests that while the hydrogen bonding pattern is viable, other factors such as suboptimal stacking interactions or steric hindrance from the methoxy group may play a role. Molecular docking studies with other pyridine derivatives, such as 4-methoxy-pyridine-2-carboxylic acid, have also suggested that interactions with DNA are possible, with the methoxy derivative showing potentially higher interaction energy than its non-methoxylated parent compound. researchgate.net The interaction of copper complexes with polypyridyl ligands and DNA has also been studied, showing that pyridine moieties can intercalate into DNA. mdpi.com

Structural Basis of Molecular Recognition

The molecular recognition of this compound by biological macromolecules is based on a combination of non-covalent interactions, dictated by its structure.

Hydrogen Bonding: The primary site for hydrogen bonding is the pyridine nitrogen, which acts as a hydrogen bond acceptor. tandfonline.com As seen in nucleic acid interactions, this nitrogen can also become protonated at acidic pH, allowing it to function as a hydrogen bond donor. nih.gov The oxygen atom of the methoxy group is a weaker hydrogen bond acceptor.

π-π and CH/π Interactions: The aromatic pyridine ring is capable of engaging in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids (e.g., phenylalanine, tyrosine) or DNA/RNA bases. Additionally, the ethyl group can participate in weaker CH/π interactions, where the C-H bonds interact with the face of an aromatic ring. researchgate.net

Hydrophobic and van der Waals Interactions: The ethyl group at the C2 position and the methyl group of the methoxy function contribute to the molecule's hydrophobicity. These groups can fit into hydrophobic pockets within a protein's binding site, engaging in favorable van der Waals interactions and displacing water molecules, which is an entropically favorable process.

Computational studies, such as molecular docking, on related methoxypyridine derivatives confirm their potential for protein-ligand interactions, with Lipinski's rule of five analyses suggesting they are often good candidates for drug design. tandfonline.com The specific orientation of the methoxy group can be critical; computational models of some copper complexes showed that the orientation of a methoxy pyridine ligand could create steric hindrance that weakens its coordination to the metal center. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethyl-3-methoxypyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves nucleophilic substitution or coupling reactions. For example, ethylation of 3-methoxypyridine derivatives can be achieved using ethyl halides under basic conditions. Optimization includes adjusting reaction temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-coupling). Monitoring reaction progress via TLC or GC-MS is critical to avoid over-alkylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., methoxy C-O stretch at ~1250 cm⁻¹, pyridine ring vibrations at 1600–1400 cm⁻¹) .

- NMR : ¹H NMR distinguishes ethyl (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and methoxy (δ 3.8–4.0 ppm) groups. Aromatic protons appear as distinct splitting patterns (e.g., doublets for para-substituted pyridines) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 151 for C₈H₁₁NO) and fragmentation patterns confirm the structure .

Q. How does the steric and electronic environment of this compound influence its stability under varying pH conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 1–12) and analyzing degradation via HPLC. The methoxy group’s electron-donating effect stabilizes the pyridine ring under acidic conditions, while the ethyl group’s steric hindrance may reduce hydrolysis rates. Quantify degradation products (e.g., 3-hydroxypyridine derivatives) using calibration curves .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s molecular geometry?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) and compare bond lengths/angles with X-ray crystallography data. Discrepancies may arise from solvent effects or crystal packing forces .

- Cross-Validation : Use multiple software packages (e.g., Gaussian, ORCA) to ensure consistency. Experimental validation via single-crystal XRD (as in copper complex studies) provides definitive structural data .

Q. How can in vitro models be designed to assess this compound’s bioactivity while minimizing cytotoxicity?

- Methodological Answer :

- Dose-Response Assays : Test concentrations (1–100 µM) in cell lines (e.g., HEK293 or HepG2) using MTT assays. Include positive controls (e.g., cisplatin for cytotoxicity) .

- Enzyme Inhibition Studies : Use fluorogenic substrates to measure IC₅₀ values for target enzymes (e.g., kinases). Confirm specificity via competitive binding assays .

Q. What computational approaches validate this compound’s interaction with biological targets like GPCRs or ion channels?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., β2-adrenergic receptor). Score binding poses using force fields (e.g., AMBER) .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonds and hydrophobic interactions using VMD .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Replicate Experiments : Conduct assays in triplicate under identical conditions (pH, temperature).

- Meta-Analysis : Compare data across studies, adjusting for variables like cell line heterogeneity or assay sensitivity. Use statistical tools (e.g., ANOVA) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.